

C14 Ceramide synthesis pathway in mammalian cells

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Compound of Interest

Compound Name: **C14 Ceramide**

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An In-depth Technical Guide to the **C14 Ceramide** Synthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are central bioactive lipids in cellular physiology and pathology, acting as both structural components of membranes and critical signaling molecules. The specific acyl chain length of a ceramide dictates its metabolic fate and functional role. This technical guide provides a comprehensive overview of the de novo synthesis pathway for **C14 ceramide** (N-myristoylsphingosine) in mammalian cells. It details the enzymatic cascade, with a focus on the substrate-specific roles of Ceramide Synthases 5 and 6, outlines the biosynthesis of the myristoyl-CoA precursor, presents available quantitative data, and describes relevant experimental methodologies. Furthermore, this guide visualizes the core synthesis and associated signaling pathways to provide a clear and actionable resource for researchers in sphingolipid biology and drug development.

Introduction to C14 Ceramide

Sphingolipids are a diverse class of lipids essential for eukaryotic cell structure and function. At the heart of sphingolipid metabolism lies ceramide, a molecule composed of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond.^[1] The length of this fatty acyl chain can vary, giving rise to a family of ceramide species with distinct biological functions.^[2]

C14 ceramide, containing a 14-carbon myristoyl chain, belongs to the group of medium-chain ceramides.^[2] While less abundant than long-chain ceramides (e.g., C16, C18), **C14 ceramide** and its synthesizing enzymes, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6), are increasingly recognized for their roles in mediating specific cellular stress responses, including apoptosis and inflammation.^{[2][3]} Elevated levels of **C14 ceramide** have been implicated in conditions such as inflammatory bowel disease, highlighting its potential as a therapeutic target.^[2]

This document details the primary metabolic route for **C14 ceramide** production: the de novo synthesis pathway.

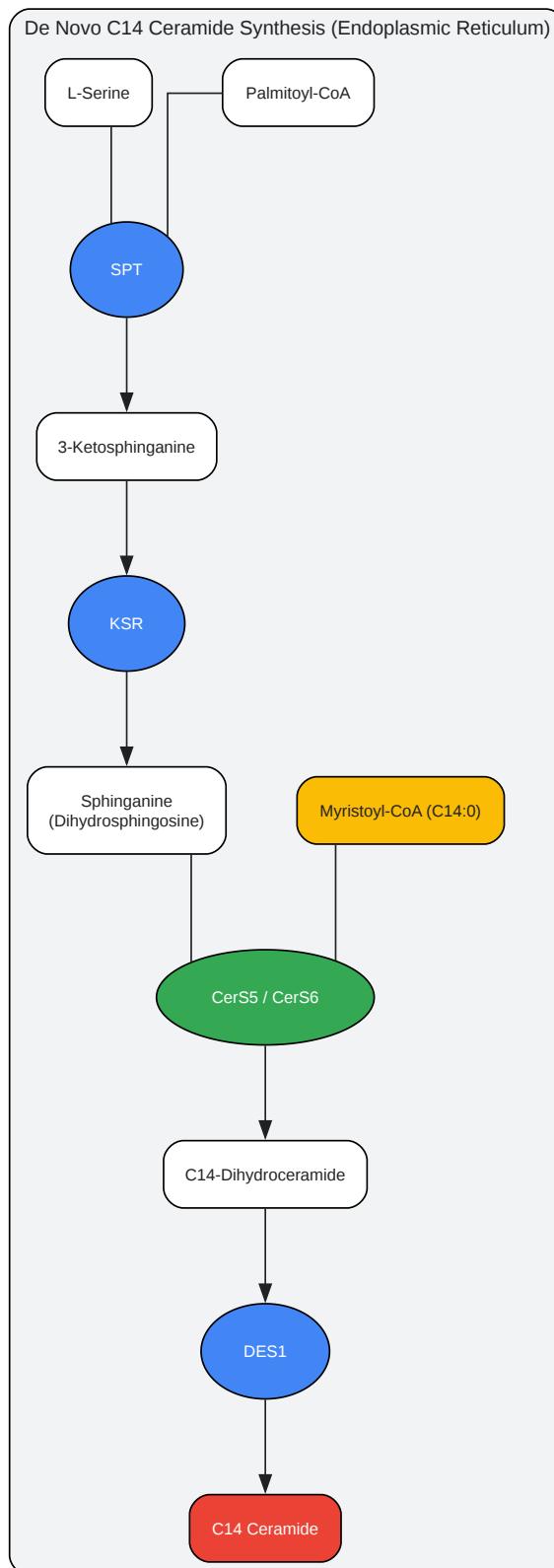
The De Novo C14 Ceramide Synthesis Pathway

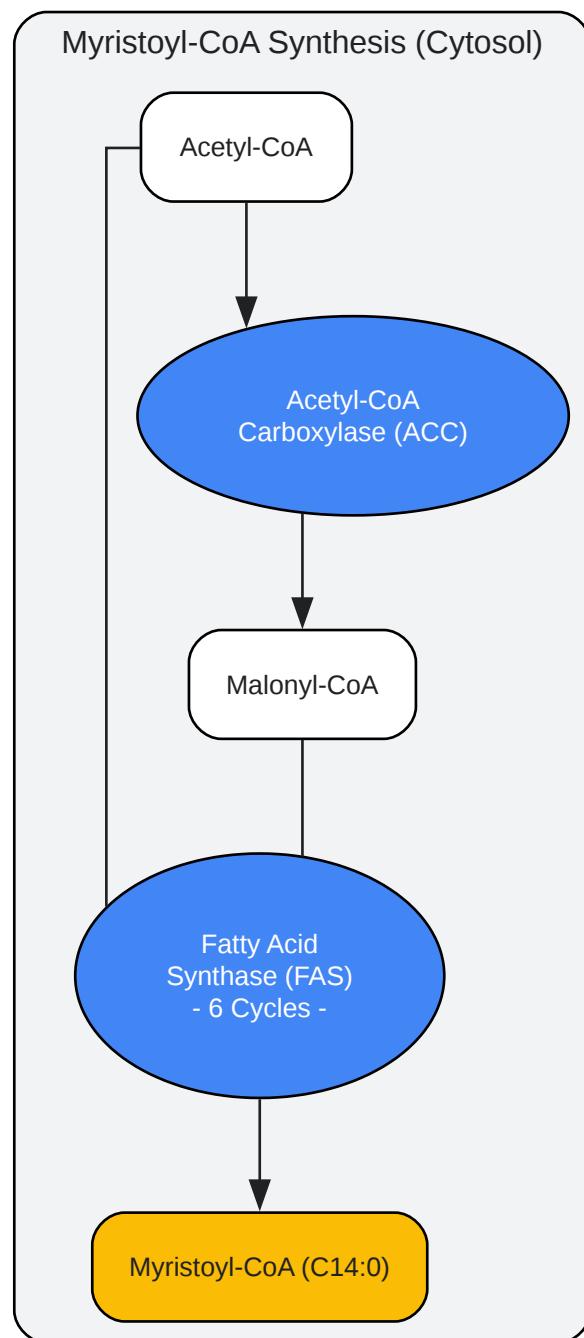
The de novo synthesis of all ceramides is a conserved pathway that occurs primarily on the cytosolic face of the endoplasmic reticulum (ER).^{[4][5]} The process begins with simple precursors and culminates in the formation of dihydroceramide, which is then desaturated to yield ceramide.^[6] The synthesis of **C14 ceramide** specifically requires the incorporation of a myristoyl group, a reaction catalyzed by CerS5 and CerS6.^{[3][7]}

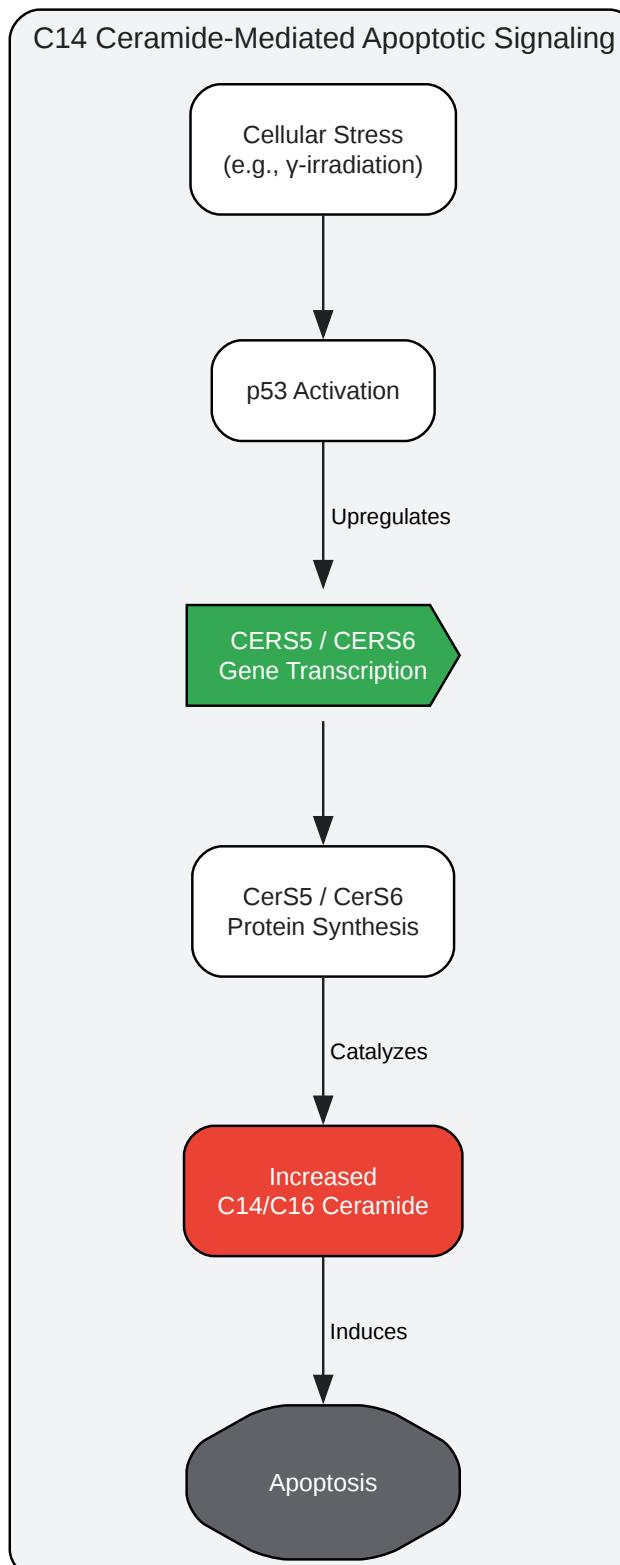
The key steps are as follows:

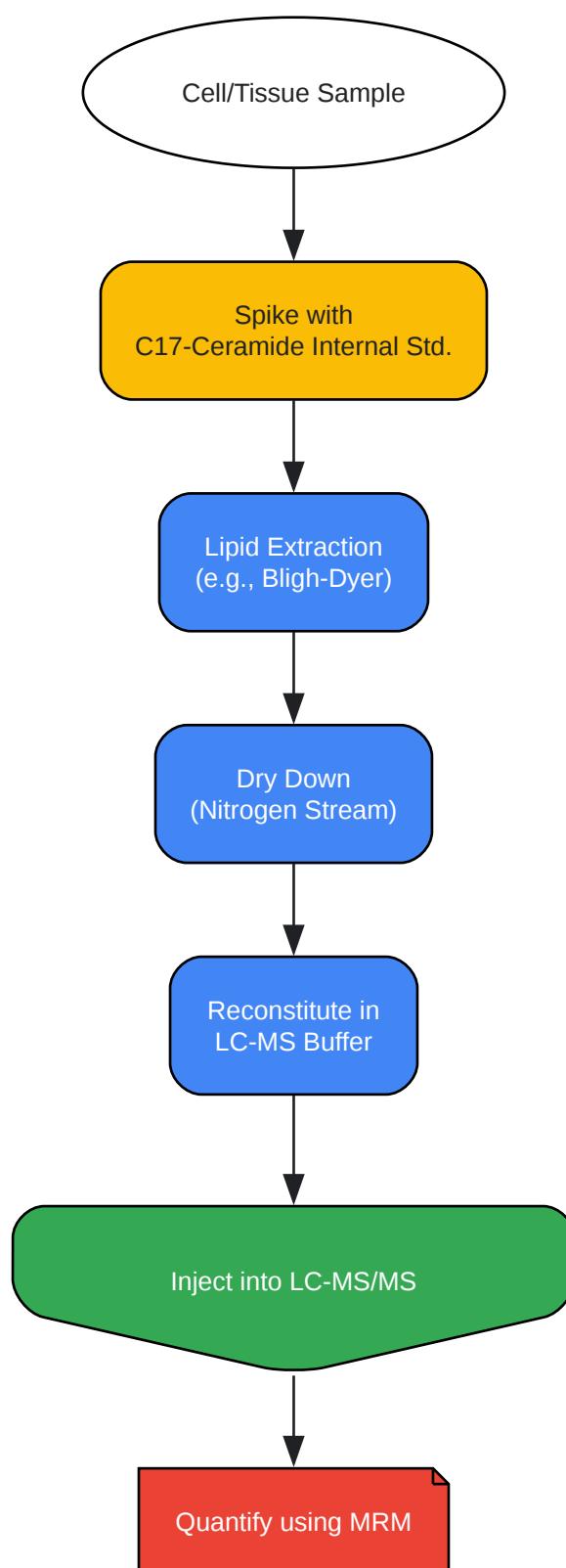
- Condensation: The pathway initiates with the rate-limiting condensation of the amino acid L-serine and Palmitoyl-CoA, catalyzed by Serine Palmitoyltransferase (SPT). This reaction forms 3-ketosphinganine.^[8]
- Reduction: The 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by the NADPH-dependent enzyme 3-Ketosphinganine Reductase (KSR).^[8]
- N-Acylation: In the crucial chain-length determining step, sphinganine is acylated with Myristoyl-CoA (C14:0-CoA). This reaction is catalyzed by Ceramide Synthase 5 (CerS5) or Ceramide Synthase 6 (CerS6) to form C14-dihydroceramide.^{[3][7][9]}
- Desaturation: Finally, a double bond is introduced into the sphingoid backbone of C14-dihydroceramide by Dihydroceramide Desaturase 1 (DES1), yielding **C14 ceramide**.^[6]

This pathway is visualized in the diagram below.







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